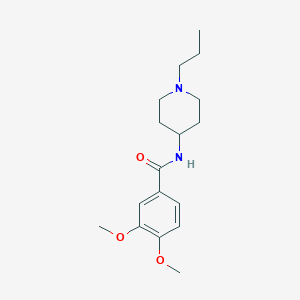![molecular formula C12H13ClN2O4 B5868630 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine, also known as CNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNPA is a pyrrolidine derivative that has been synthesized and studied extensively for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine involves the inhibition of certain enzymes involved in various biological processes. For example, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can alter the expression of certain genes, leading to changes in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to form stable complexes with certain metals, leading to the formation of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have insecticidal properties, suggesting its potential use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its ability to inhibit certain enzymes involved in various biological processes, making it a useful tool for studying these processes. However, one limitation of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its potential toxicity, which must be carefully considered when using it in lab experiments.
Orientations Futures
There are many potential future directions for research on 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine. In medicinal chemistry, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other anticancer agents. In materials science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a pesticide, including its effects on non-target organisms and its potential use in combination with other pesticides. Overall, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with acetic anhydride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell growth. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymes in insects.
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-3-4-11(10(7-9)15(17)18)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUYXFGAVHTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

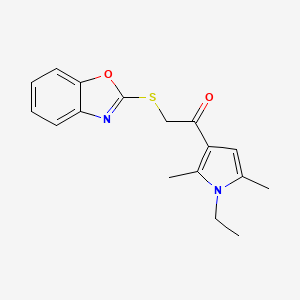
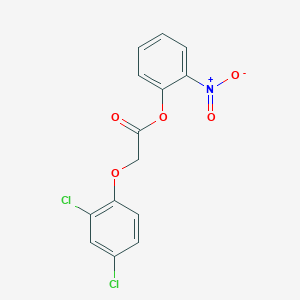

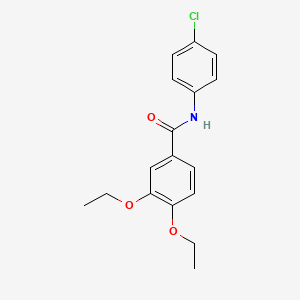
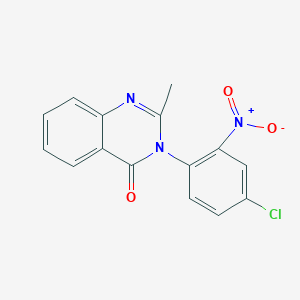
![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)
![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
